molecular formula C21H20N4O4 B2682621 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105239-27-7

3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2682621
CAS No.: 1105239-27-7
M. Wt: 392.415
InChI Key: JIQHGKFNIRSYJT-UHFFFAOYSA-N
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Description

3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:

    Step 1: Formation of the quinazoline core through cyclization reactions.

    Step 2: Introduction of the 3-methoxypropyl group via alkylation reactions.

    Step 3: Attachment of the 3-phenyl-1,2,4-oxadiazol-5-yl group through condensation or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives that have similar structures and biological activities.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 3-(3-methoxypropyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline backbone substituted with a methoxypropyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole ring is crucial as it enhances the biological activity of the quinazoline derivative.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacterial strains.

  • Study Findings : In a study evaluating antimicrobial activities using the Agar well diffusion method, several derivatives showed promising results. For instance:
    • Compound 13 demonstrated moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm and MIC values comparable to standard antibiotics like ampicillin.
    • Compound 15 exhibited broad-spectrum activity against Escherichia coli and Candida albicans, with inhibition zones ranging from 10 to 12 mm .
CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1275
14aCandida albicans1180

Anticancer Activity

Quinazoline derivatives are also noted for their anticancer properties. The compound was assessed against various cancer cell lines to determine its cytotoxic effects.

  • Cell Line Studies : In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells. For example:
    • Compounds containing oxadiazole have been reported to exhibit IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
    • A related study indicated that certain derivatives achieved IC50 values as low as 10.58 µM against HepG2 cells .

The biological activity of quinazoline derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically:

  • Antimicrobial Mechanism : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication.
  • Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of apoptotic proteins .

Properties

IUPAC Name

3-(3-methoxypropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-13-7-12-24-20(26)16-10-5-6-11-17(16)25(21(24)27)14-18-22-19(23-29-18)15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQHGKFNIRSYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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